ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to an ethyl carboxylate group. The piperazine is further substituted with a sulfanyl acetyl moiety connected to a 1,3,4-thiadiazole ring bearing a tert-butylcarbamoyl amino group. This structural architecture combines electron-rich heterocycles (piperazine, thiadiazole) with lipophilic (tert-butyl) and polar (carbamoyl, carboxylate) functionalities, making it a candidate for diverse pharmacological applications, including enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4S2/c1-5-26-15(25)22-8-6-21(7-9-22)11(23)10-27-14-20-19-13(28-14)17-12(24)18-16(2,3)4/h5-10H2,1-4H3,(H2,17,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQOJHFZIRRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of N-Boc piperazine, which has been used as a building block in the synthesis of several novel organic compounds. These derived compounds have shown a wide spectrum of biological activities.
Mode of Action
Compounds containing piperazine rings, such as this one, can attribute their diverse biological activities to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring. These properties enhance favorable interaction with macromolecules.
Biochemical Pathways
Piperazine derivatives have been used in the synthesis of compounds that affect various biochemical pathways.
Pharmacokinetics
The incorporation of the piperazine ring in compounds is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.
Biological Activity
Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and features a thiadiazole ring that contributes to its biological properties. The presence of the piperazine moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzyme activity or alter protein functions, leading to potential antimicrobial , anti-inflammatory , and anticancer effects. Current research suggests that it may modulate key enzymes involved in cell signaling and metabolism, although specific pathways are still under investigation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicate potent growth inhibition.
- HepG2 (liver cancer) : Similar cytotoxic profiles observed with specific derivatives leading to apoptosis through increased Bax/Bcl-2 ratios and caspase activation .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | Apoptosis induction |
| Compound 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Thiadiazole derivatives have also exhibited promising antimicrobial properties. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways. The compound's efficacy against various pathogens is being explored, with some derivatives showing enhanced activity compared to traditional antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the in vitro activity of several thiadiazole derivatives against MCF-7 and HepG2 cells. Results indicated that modifications on the piperazine ring significantly altered potency, with certain substitutions leading to enhanced anticancer effects through mechanisms involving apoptosis and cell cycle disruption .
Case Study 2: Antimicrobial Testing
In another investigation, compounds derived from thiadiazole were tested against clinical isolates of bacteria. Results showed varying degrees of susceptibility, underscoring the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Structure : Replaces the thiadiazole with a 1,3,4-oxadiazole ring and substitutes the tert-butylcarbamoyl group with a 3,4-dimethylphenyl moiety.
- The dimethylphenyl group enhances hydrophobicity, which may improve membrane permeability but reduce solubility .
tert-Butyl (2-(Methylsulfonyl)-5-(2-Nitrobenzoyl)thiazol-4-yl)carbamate ()
- Structure : Features a thiazole core (one sulfur, one nitrogen) instead of thiadiazole, with methylsulfonyl and nitrobenzoyl substituents.
- Impact: The thiazole’s reduced aromaticity compared to thiadiazole may decrease π-π stacking interactions.
Substituent Modifications
2.2.1. Ethyl 2-[[5-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate ()
- Structure : Retains the thiadiazole and sulfanyl acetyl group but replaces the piperazine-carboxylate with a benzoyl-piperidinyl sulfonyl group.
- Impact : The benzoyl-piperidinyl sulfonyl group introduces bulkiness and sulfonamide functionality, which may enhance protein binding but reduce metabolic stability due to steric hindrance .
tert-Butyl 4-[3-(1,3,4-Thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ()
- Structure : Links the thiadiazole to a pyridine ring instead of an acetyl group.
- However, the absence of the acetyl spacer may limit conformational flexibility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- SAR Insights :
- The sulfanyl acetyl linker enhances conformational flexibility, critical for target engagement.
- The tert-butylcarbamoyl group may reduce metabolic degradation compared to smaller substituents like methyl .
Preparation Methods
Carbamate Formation via Schotten-Baumann Reaction
Piperazine reacts with ethyl chloroformate in a biphasic system (water/dichloromethane) with sodium hydroxide as base. This method yields ethyl piperazine-1-carboxylate in 85–92% purity after extraction and crystallization.
Solid-Phase Coupling for Functionalized Piperazines
Ethyl piperazine-1-carboxylate derivatives are functionalized at the 4-position using carbodiimide-mediated amidation. For example:
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Reagents : HOBt (1-hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), triethylamine
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Conditions : Dichloromethane, 0°C to room temperature, 16 hours
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Yield : 70–77% after aqueous workup and column chromatography.
Thiadiazole Ring Construction and Functionalization
The 5-amino-1,3,4-thiadiazol-2-ylsulfanyl fragment is synthesized via cyclization and subsequent thiolation:
Thiadiazole Synthesis from Thiosemicarbazides
Adapting the method from CN103936691A:
-
Reactants : Thiosemicarbazide (1 mol), carboxylic acid (1.2 mol), PCl₅ (1.2 mol)
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Conditions : Dry grinding at room temperature for 2 hours, followed by alkaline hydrolysis (pH 8–8.2)
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Product : 2-Amino-5-substituted-1,3,4-thiadiazole (yield: 78–85%)
For the target molecule, the carboxylic acid reactant is thioglycolic acid to introduce the sulfanylacetyl group.
Thiolation and Sulfanylacetyl Incorporation
The 5-amino group is protected with tert-butylcarbamoyl via reaction with tert-butyl isocyanate. Subsequent thiolation employs:
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Reagents : Thioglycolic acid, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
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Conditions : Tetrahydrofuran, 0°C to reflux, 12 hours
Fragment Coupling and Final Assembly
The piperazine and thiadiazole fragments are conjugated via amide bond formation:
Amidation of Ethyl Piperazine-1-carboxylate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | TOTU (2.98 g), N-ethylmorpholine (1.27 ml), DMF (40 ml), 0°C, 1 hour | – |
| Coupling | 2-[(5-[(tert-Butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid (4.0 g), 20°C, 16 hours | 68% |
Workup involves extraction with ethyl acetate, washing with LiCl (4%), NaHCO₃, and drying over MgSO₄.
Final Purification and Characterization
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
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Spectroscopic Data :
Optimization Strategies and Challenges
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Carbamate Hydrolysis Mitigation : Use of anhydrous conditions (molecular sieves) prevents ester hydrolysis during coupling.
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Thiadiazole Ring Stability : Alkaline conditions during thiadiazole synthesis are maintained below pH 9 to avoid decomposition.
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Byproduct Formation : Thioether oxidation to sulfones is minimized by inert atmosphere (N₂ or Ar).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Coupling | High modularity, easier purification | Lower overall yield (58–65%) |
| Convergent Synthesis | Shorter route, fewer intermediates | Requires orthogonal protecting groups |
| One-Pot Assembly | Reduced solvent use | Limited scalability due to intermediate stability |
Industrial-Scale Considerations
Q & A
Q. Critical Parameters :
- Temperature : Reactions often require 0–5°C for acetylations and room temperature for cyclizations.
- Solvents : DMF, THF, or dichloromethane are preferred for solubility and reactivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity (>95%) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Table 1: Key Analytical Methods
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm structural integrity | δ 1.25 ppm (t, -CH₂CH₃), δ 4.15 ppm (q, -OCH₂) |
| HRMS | Verify molecular formula | [M+H]⁺ m/z calculated: 495.12, observed: 495.10 |
| FTIR | Identify functional groups | 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I) |
| HPLC | Assess purity | Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O) |
Note : X-ray crystallography may resolve conformational ambiguities in the piperazine-thiadiazole linkage .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Strategies :
- Thiadiazole Modifications : Substituents at C5 (e.g., tert-butylcarbamoyl) enhance hydrogen bonding with target proteins. Bulkier groups may improve selectivity but reduce solubility .
- Sulfanyl Acetyl Chain : Replacing sulfur with oxygen decreases metabolic stability but increases polarity .
- Piperazine Substitutions : N-methylation or carboxylate ester hydrolysis can alter pharmacokinetics (e.g., logP, half-life) .
Q. Experimental Workflow :
Synthesize Derivatives : Vary substituents on thiadiazole and piperazine.
In Vitro Assays : Test inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) .
Computational Docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., PARP-1) .
Q. Data Interpretation :
- A 2019 study showed a 10-fold increase in IC₅₀ against PARP-1 when the tert-butyl group was replaced with cyclopropyl .
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?
Answer:
Root Causes :
Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) .
Concentration Dependence : Antimicrobial activity may dominate at higher concentrations (>50 μM) .
Off-Target Effects : Piperazine derivatives often interact with GPCRs, confounding results .
Q. Validation Protocol :
Dose-Response Curves : Test across 0.1–100 μM to identify potency thresholds.
Selectivity Screening : Use kinase/GPCR panels (e.g., Eurofins) to rule out off-target binding .
Mechanistic Studies : Measure cytokine levels (IL-6, TNF-α) and bacterial membrane disruption (via SEM) to confirm dual activity .
Example : A 2023 study reconciled anti-inflammatory and antimicrobial effects by demonstrating TLR4/NF-κB pathway inhibition at 10 μM and bacterial membrane lysis at 50 μM .
Advanced: What computational methods predict the metabolic stability of this compound?
Answer:
Methodology :
In Silico Tools :
- SwissADME : Predicts CYP450 metabolism sites (e.g., tert-butylcarbamoyl group is CYP3A4-resistant) .
- MetaSite : Models phase I/II metabolic pathways (e.g., sulfanyl oxidation to sulfoxide) .
MD Simulations : GROMACS simulations (100 ns) assess stability in liver microsomes .
Q. Key Findings :
-
The ester group undergoes rapid hydrolysis in plasma (t₁/₂ = 2.1 h), while the thiadiazole ring remains intact .
-
Table 2: Predicted vs. Experimental Half-Lives
Model Predicted t₁/₂ (h) Experimental t₁/₂ (h) SwissADME 3.5 2.9 MetaSite 4.2 3.1
Recommendation : Introduce electron-withdrawing groups on the piperazine ring to slow ester hydrolysis .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
Physicochemical Data :
- Solubility : 12 mg/mL in DMSO; <0.1 mg/mL in PBS (pH 7.4) .
- Stability :
- pH 1–3 : Degrades by 40% in 24 h (ester hydrolysis).
- pH 7–9 : Stable for >72 h .
- Light Sensitivity : Store at -20°C in amber vials to prevent sulfanyl oxidation .
Q. Formulation Strategies :
- Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility for in vivo studies .
Advanced: How to design a robust in vivo efficacy study for this compound?
Answer:
Study Design :
Animal Model : BALB/c mice with LPS-induced inflammation or Staphylococcus aureus infection .
Dosing : 10 mg/kg (IV) or 25 mg/kg (oral) BID for 7 days.
Endpoints :
- Anti-inflammatory : Plasma IL-6 levels (ELISA).
- Antimicrobial : Bacterial load in spleen (CFU counts) .
Q. Pharmacokinetic Monitoring :
- Collect blood at 0.5, 2, 6, 12 h post-dose for LC-MS/MS analysis .
Q. Data Analysis :
- A 2024 study achieved 70% reduction in IL-6 and 3-log CFU decrease with no hepatotoxicity (ALT/AST < 40 U/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
